molecular formula C10H11N3O3 B14612221 2-Methyl-5-nitro-N-(prop-2-en-1-yl)pyridine-3-carboxamide CAS No. 59290-07-2

2-Methyl-5-nitro-N-(prop-2-en-1-yl)pyridine-3-carboxamide

Cat. No.: B14612221
CAS No.: 59290-07-2
M. Wt: 221.21 g/mol
InChI Key: FBSSFAYQSFRMCK-UHFFFAOYSA-N
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Description

2-Methyl-5-nitro-N-(prop-2-en-1-yl)pyridine-3-carboxamide is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with a methyl group, a nitro group, and a carboxamide group attached to a prop-2-en-1-yl chain. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-nitro-N-(prop-2-en-1-yl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the nitration of 2-methylpyridine to introduce the nitro group, followed by the formation of the carboxamide group through amidation reactions. The prop-2-en-1-yl chain is then introduced via alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-nitro-N-(prop-2-en-1-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methyl and nitro groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.

    Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2-Methyl-5-amino-N-(prop-2-en-1-yl)pyridine-3-carboxamide.

Scientific Research Applications

2-Methyl-5-nitro-N-(prop-2-en-1-yl)pyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methyl-5-nitro-N-(prop-2-en-1-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-5-nitropyridine: Lacks the carboxamide and prop-2-en-1-yl groups.

    2-Methyl-5-amino-N-(prop-2-en-1-yl)pyridine-3-carboxamide: Contains an amino group instead of a nitro group.

    N-(prop-2-en-1-yl)pyridine-3-carboxamide: Lacks the methyl and nitro groups.

Uniqueness

2-Methyl-5-nitro-N-(prop-2-en-1-yl)pyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

59290-07-2

Molecular Formula

C10H11N3O3

Molecular Weight

221.21 g/mol

IUPAC Name

2-methyl-5-nitro-N-prop-2-enylpyridine-3-carboxamide

InChI

InChI=1S/C10H11N3O3/c1-3-4-11-10(14)9-5-8(13(15)16)6-12-7(9)2/h3,5-6H,1,4H2,2H3,(H,11,14)

InChI Key

FBSSFAYQSFRMCK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=N1)[N+](=O)[O-])C(=O)NCC=C

Origin of Product

United States

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